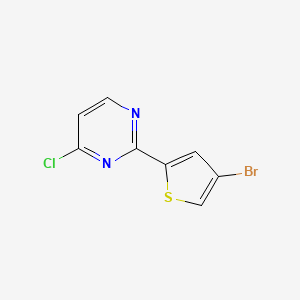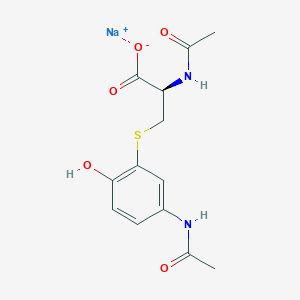
Sodium S-(5-acetamido-2-hydroxyphenyl)-N-acetyl-L-cysteinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium S-(5-acetamido-2-hydroxyphenyl)-N-acetyl-L-cysteinate is a compound that belongs to the class of cysteine derivatives. It is characterized by the presence of a 5-acetamido-2-hydroxyphenyl group attached to the sulfur atom of the cysteine molecule. This compound is known for its role as a human xenobiotic metabolite, meaning it is produced by the metabolism of a foreign substance in the human body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium S-(5-acetamido-2-hydroxyphenyl)-N-acetyl-L-cysteinate typically involves the reaction of 5-acetamido-2-hydroxybenzenesulfonyl chloride with N-acetyl-L-cysteine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium S-(5-acetamido-2-hydroxyphenyl)-N-acetyl-L-cysteinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, and substituted cysteine derivatives. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Scientific Research Applications
Sodium S-(5-acetamido-2-hydroxyphenyl)-N-acetyl-L-cysteinate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying cysteine derivatives and their reactivity.
Biology: The compound is studied for its role in cellular metabolism and its interactions with biomolecules.
Medicine: Research focuses on its potential therapeutic applications, including its use as a drug metabolite and its effects on human health.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Sodium S-(5-acetamido-2-hydroxyphenyl)-N-acetyl-L-cysteinate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in xenobiotic metabolism, leading to the formation of metabolites that can be further processed by the body. It may also interact with cellular proteins and affect their function.
Comparison with Similar Compounds
Similar Compounds
S-(5-acetamido-2-hydroxyphenyl)cysteine: A cysteine derivative with similar structural features.
S-(5-acetamido-2-hydroxyphenyl)cysteine zwitterion: A zwitterionic form of the compound with different charge properties.
Uniqueness
Sodium S-(5-acetamido-2-hydroxyphenyl)-N-acetyl-L-cysteinate is unique due to its specific structural configuration and its role as a human xenobiotic metabolite. Its distinct chemical properties and reactivity make it valuable for various research applications and industrial processes .
Properties
Molecular Formula |
C13H15N2NaO5S |
|---|---|
Molecular Weight |
334.33 g/mol |
IUPAC Name |
sodium;(2R)-2-acetamido-3-(5-acetamido-2-hydroxyphenyl)sulfanylpropanoate |
InChI |
InChI=1S/C13H16N2O5S.Na/c1-7(16)14-9-3-4-11(18)12(5-9)21-6-10(13(19)20)15-8(2)17;/h3-5,10,18H,6H2,1-2H3,(H,14,16)(H,15,17)(H,19,20);/q;+1/p-1/t10-;/m0./s1 |
InChI Key |
JKIDIVFUGFKUBH-PPHPATTJSA-M |
Isomeric SMILES |
CC(=O)NC1=CC(=C(C=C1)O)SC[C@@H](C(=O)[O-])NC(=O)C.[Na+] |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)[O-])NC(=O)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (1S,2R,3R,5R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B13444836.png)
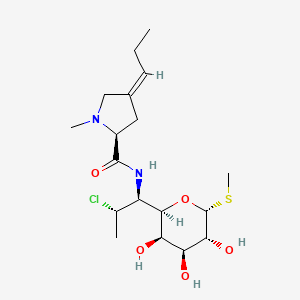
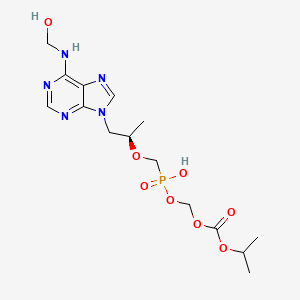
![2-[Methyl(oxan-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13444850.png)
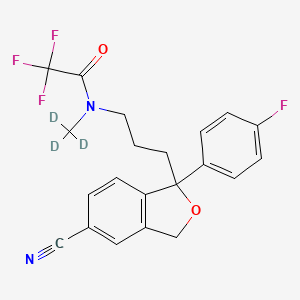
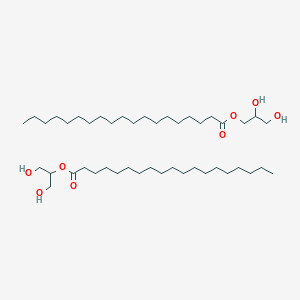
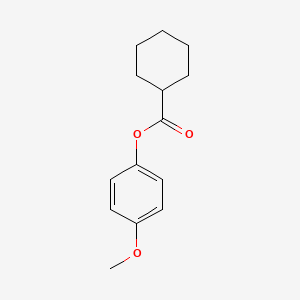
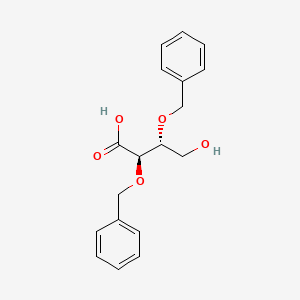

![Imidazo[1,2-a]pyridine-5,6,7,8-d4-3-carboxylic Acid](/img/structure/B13444881.png)
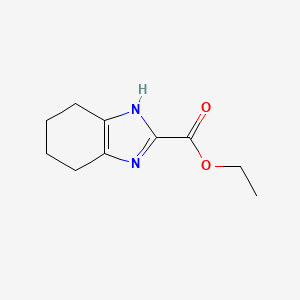

![(R)-1-(7-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13444891.png)
